molecular formula C11H18N2O3 B3033283 Cyclo(Hpro-Leu) CAS No. 1016899-93-6

Cyclo(Hpro-Leu)

Cat. No.: B3033283
CAS No.: 1016899-93-6
M. Wt: 226.27 g/mol
InChI Key: YEHIUWVXPQQDMC-UHFFFAOYSA-N
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Description

Cyclo(Hpro-Leu), also known as Cyclo(4-hydroxyproline-leucine), is a cyclic dipeptide belonging to the class of 2,5-diketopiperazines. These compounds are characterized by their cyclic structure formed through the condensation of two amino acids. Cyclo(Hpro-Leu) is a natural product often found in microbial cultures and has garnered interest due to its potential biological activities and applications in various fields of research .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Cyclo(Hpro-Leu) typically involves the cyclization of linear dipeptides. One common method is the solution-phase synthesis where the linear dipeptide is cyclized under acidic or basic conditions. The reaction can be facilitated by using coupling reagents such as dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) to promote the formation of the cyclic structure .

Industrial Production Methods: Industrial production of Cyclo(Hpro-Leu) may involve fermentation processes using microbial cultures that naturally produce diketopiperazines. Optimization of fermentation conditions, such as pH, temperature, and nutrient availability, can enhance the yield of Cyclo(Hpro-Leu). Post-fermentation, the compound can be isolated and purified using chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions: Cyclo(Hpro-Leu) can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group on the proline residue can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can target the carbonyl groups within the diketopiperazine ring.

    Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon atoms, leading to the formation of new derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are common reducing agents.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield diketopiperazine derivatives with ketone or aldehyde functionalities, while reduction can produce alcohol derivatives .

Scientific Research Applications

Cyclo(Hpro-Leu) has a wide range of applications in scientific research:

Comparison with Similar Compounds

Cyclo(Hpro-Leu) can be compared with other diketopiperazines such as:

The uniqueness of Cyclo(Hpro-Leu) lies in its hydroxylated proline residue, which imparts distinct chemical and biological properties compared to other diketopiperazines.

Biological Activity

Cyclo(Hpro-Leu), also known as cyclo(4-hydroxyproline-leucine), is a cyclic dipeptide that belongs to the class of 2,5-diketopiperazines. These compounds are characterized by their cyclic structure formed through the condensation of two amino acids. Cyclo(Hpro-Leu) has gained attention due to its potential biological activities and applications across various fields of research, particularly in microbiology and medicinal chemistry.

Cyclo(Hpro-Leu) exhibits a range of biological activities, primarily attributed to its cyclic structure, which enhances its stability and bioactivity compared to linear peptides. The stereochemistry of cyclic dipeptides is crucial for their biological effects, influencing interactions with molecular targets and affecting their pharmacokinetic properties .

Key Biological Activities:

  • Antimicrobial Properties: Cyclo(Hpro-Leu) has demonstrated efficacy against various microbial strains, including multidrug-resistant bacteria. Its mechanism involves disrupting microbial cell membranes and inhibiting biofilm formation .
  • Cytotoxic Effects: Research indicates that cyclo(Hpro-Leu) can exert cytotoxic effects on cancer cell lines, particularly melanoma cells. The compound has been shown to reduce cell viability significantly, making it a candidate for further cancer research .
  • Modulation of Biological Pathways: Cyclo(Hpro-Leu) may influence several biochemical pathways, potentially offering therapeutic benefits in conditions such as diabetes and neurodegenerative disorders .

Comparative Analysis with Similar Compounds

Cyclo(Hpro-Leu) can be compared with other diketopiperazines to highlight its unique properties:

CompoundBiological ActivityNotable Features
Cyclo(Phe-Pro)Antimicrobial, anticancerKnown for biofilm modulation
Cyclo(Leu-Pro)AntifungalExhibits significant inhibitory activity against conidial germination
Cyclo(Val-Pro)Varies; distinct biological effectsUnique side chain orientations

The presence of the hydroxylated proline residue in cyclo(Hpro-Leu) imparts distinct chemical and biological properties compared to other diketopiperazines, enhancing its potential applications in drug development.

Case Studies

  • Antimicrobial Efficacy: A study demonstrated that cyclo(Hpro-Leu) effectively inhibited the growth of various bacterial strains, showcasing its potential as a natural antimicrobial agent .
  • Cytotoxicity in Melanoma Cells: In vitro assays revealed that cyclo(Hpro-Leu) reduced the viability of melanoma cells significantly at concentrations around 10 µM after 48 hours of incubation. This effect was notably stronger than that observed with linear peptide counterparts .
  • Biofilm Formation Inhibition: Cyclo(Hpro-Leu) was found to inhibit biofilm formation in bacterial cultures, suggesting its utility in preventing infections associated with biofilms .

Pharmacokinetics

The cyclic structure of cyclo(Hpro-Leu) contributes to enhanced stability and absorption in biological systems compared to linear peptides. This property is crucial for developing therapeutic agents that require prolonged circulation times and targeted action within the body .

Future Directions

Research on cyclo(Hpro-Leu) is still evolving, with future studies likely focusing on:

  • Stereochemical Investigations: Further exploration of how different stereoisomers affect biological activity could lead to the development of more potent derivatives.
  • Therapeutic Applications: Given its cytotoxic effects on cancer cells, cyclo(Hpro-Leu) may be explored as a lead compound for novel anticancer therapies.
  • Mechanistic Studies: Understanding the precise mechanisms through which cyclo(Hpro-Leu) exerts its effects will be vital for optimizing its use in clinical applications.

Properties

IUPAC Name

7-hydroxy-3-(2-methylpropyl)-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O3/c1-6(2)3-8-11(16)13-5-7(14)4-9(13)10(15)12-8/h6-9,14H,3-5H2,1-2H3,(H,12,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEHIUWVXPQQDMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1C(=O)N2CC(CC2C(=O)N1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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